molecular formula C4H8ClN5O B1651117 3-(1H-1,2,3,4-tetrazol-5-yl)azetidin-3-ol hydrochloride CAS No. 1229705-32-1

3-(1H-1,2,3,4-tetrazol-5-yl)azetidin-3-ol hydrochloride

Cat. No.: B1651117
CAS No.: 1229705-32-1
M. Wt: 177.59
InChI Key: WHYBZEQJKYPCST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1H-1,2,3,4-tetrazol-5-yl)azetidin-3-ol hydrochloride is a chemical compound with the molecular formula C4H7N5O·HCl and a molecular weight of 177.59 g/mol It is characterized by the presence of a tetrazole ring and an azetidine ring, making it a unique structure in the realm of heterocyclic compounds

Preparation Methods

The synthesis of 3-(1H-1,2,3,4-tetrazol-5-yl)azetidin-3-ol hydrochloride typically involves the formation of the tetrazole ring followed by the introduction of the azetidine moiety. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents such as dioxane and bases like sodium carbonate . Industrial production methods may employ similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

3-(1H-1,2,3,4-tetrazol-5-yl)azetidin-3-ol hydrochloride can undergo various chemical reactions, including:

Scientific Research Applications

3-(1H-1,2,3,4-tetrazol-5-yl)azetidin-3-ol hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1H-1,2,3,4-tetrazol-5-yl)azetidin-3-ol hydrochloride involves its interaction with specific molecular targets. The tetrazole ring can interact with enzymes and receptors, modulating their activity. The azetidine ring may also play a role in the compound’s biological activity by influencing its binding affinity and specificity .

Comparison with Similar Compounds

Similar compounds to 3-(1H-1,2,3,4-tetrazol-5-yl)azetidin-3-ol hydrochloride include:

    3-(1H-1,2,3,4-tetrazol-5-yl)azetidine: Lacks the hydroxyl group present in the hydrochloride form.

    3-(1H-1,2,3,4-tetrazol-5-yl)azetidin-3-amine: Contains an amine group instead of a hydroxyl group.

    3-(1H-1,2,3,4-tetrazol-5-yl)azetidin-3-thiol: Features a thiol group in place of the hydroxyl group. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-(2H-tetrazol-5-yl)azetidin-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N5O.ClH/c10-4(1-5-2-4)3-6-8-9-7-3;/h5,10H,1-2H2,(H,6,7,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHYBZEQJKYPCST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)(C2=NNN=N2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1229705-32-1
Record name 3-Azetidinol, 3-(2H-tetrazol-5-yl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1229705-32-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(1H-1,2,3,4-tetrazol-5-yl)azetidin-3-ol hydrochloride
Reactant of Route 2
3-(1H-1,2,3,4-tetrazol-5-yl)azetidin-3-ol hydrochloride
Reactant of Route 3
3-(1H-1,2,3,4-tetrazol-5-yl)azetidin-3-ol hydrochloride
Reactant of Route 4
3-(1H-1,2,3,4-tetrazol-5-yl)azetidin-3-ol hydrochloride
Reactant of Route 5
3-(1H-1,2,3,4-tetrazol-5-yl)azetidin-3-ol hydrochloride
Reactant of Route 6
3-(1H-1,2,3,4-tetrazol-5-yl)azetidin-3-ol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.